Lochnericin
Overview
Description
Lochnericin is a natural product found in Tabernaemontana grandiflora, Amsonia elliptica, and other organisms with data available.
Scientific Research Applications
1. Biosynthesis and Metabolic Engineering
Lochnericine is a major monoterpene indole alkaloid (MIA) found in the roots of Madagascar periwinkle (Catharanthus roseus). Its biosynthesis has been traced to the stereoselective C6,C7-epoxidation of tabersonine, a process catalyzed by two highly specific cytochrome P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). This discovery is pivotal for metabolic engineering, particularly in yeast, to produce tailor-made MIAs for pharmaceutical purposes (Carqueijeiro et al., 2018).
2. Interaction with Biological Molecules
A study on lochnericine's interaction with bovine serum albumin (BSA) via fluorescence spectroscopy revealed that lochnericine alters the secondary structure of BSA. This finding could have implications in understanding how lochnericine interacts with other biological molecules and proteins (Wang et al., 2015).
3. Potential in Cancer Therapy
Lochnericine has shown promise in the treatment of Non-Small Cell Lung Cancer (NSCLC). Computational approaches, including molecular docking and dynamic simulation, suggest that lochnericine inhibits cancer-associated targeted proteins. Furthermore, lochnericine demonstrated significant anti-proliferative and apoptotic properties against A549 lung cancer cells, positioning it as a potential candidate for lung cancer treatment (Kirubhanand et al., 2023).
properties
IUPAC Name |
methyl 12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZFRDLRJQTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312234 | |
Record name | Lochnericine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5alpha,12R,19alpha)-2,3-Didehydro-6alpha,7alpha-epoxyaspidospermidine-3-carboxylic acid methyl ester | |
CAS RN |
2447-58-7 | |
Record name | Lochnericine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lochnericine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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